![molecular formula C10H11NO4S B15161565 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene CAS No. 144068-23-5](/img/structure/B15161565.png)
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is a chemical compound that features a nitrobenzene ring substituted with a methanesulfonyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzene with methanesulfonyl chloride and a suitable base, such as triethylamine, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the prop-1-en-2-yl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is unique due to the presence of both a nitro group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
144068-23-5 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(3-methylsulfonylprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-8(7-16(2,14)15)9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3 |
InChI Key |
UVNCFILLRHHYEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


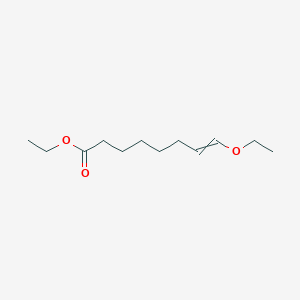
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
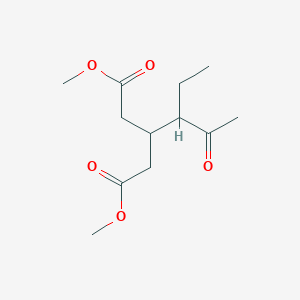
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)

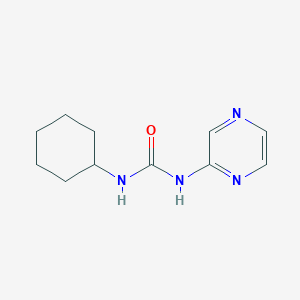
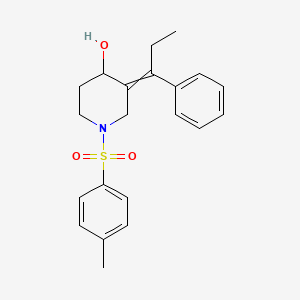
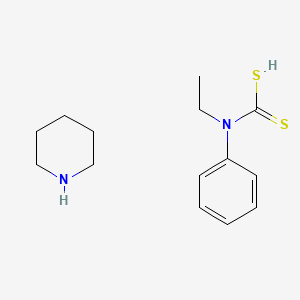
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)

acetate](/img/structure/B15161557.png)

